molecular formula C12H14FN B12596471 5-Fluoro-1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine CAS No. 651321-21-0

5-Fluoro-1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine

Cat. No.: B12596471
CAS No.: 651321-21-0
M. Wt: 191.24 g/mol
InChI Key: SGVHDZYGNOTBAH-UHFFFAOYSA-N
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Description

5-Fluoro-1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine is an organic compound that belongs to the class of tetrahydropyridines. It is of significant interest in scientific research due to its neurotoxic properties, which are similar to those of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. This compound is primarily studied for its effects on the nervous system and its potential to induce Parkinsonian symptoms in animal models .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorobenzene and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine.

    Fluorination: The introduction of the fluorine atom is achieved through electrophilic fluorination reactions. Common reagents for this step include Selectfluor or N-fluorobenzenesulfonimide.

    Cyclization: The cyclization process involves the formation of the tetrahydropyridine ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of 5-Fluoro-1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine involves its metabolism to a toxic cation, similar to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. This toxic cation interferes with mitochondrial function, leading to oxidative stress and neuronal damage. The compound primarily targets dopaminergic neurons in the substantia nigra, resulting in Parkinsonian symptoms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine is unique due to the presence of the fluorine atom, which can influence its chemical reactivity and biological activity. The fluorine atom may enhance the compound’s ability to cross the blood-brain barrier and increase its neurotoxic potency .

Properties

CAS No.

651321-21-0

Molecular Formula

C12H14FN

Molecular Weight

191.24 g/mol

IUPAC Name

5-fluoro-1-methyl-4-phenyl-3,6-dihydro-2H-pyridine

InChI

InChI=1S/C12H14FN/c1-14-8-7-11(12(13)9-14)10-5-3-2-4-6-10/h2-6H,7-9H2,1H3

InChI Key

SGVHDZYGNOTBAH-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(=C(C1)F)C2=CC=CC=C2

Origin of Product

United States

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